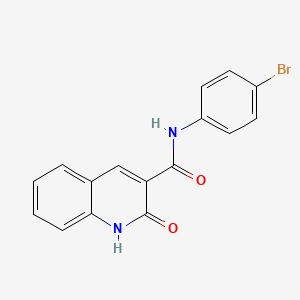

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

CAS No. |

62033-67-4 |

|---|---|

Molecular Formula |

C16H11BrN2O2 |

Molecular Weight |

343.17 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21) |

InChI Key |

HEPNHGOLWZJIRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

- Reaction: Isatin reacts with 4-bromoacetophenone under basic conditions in refluxing ethanol.

- Method: The Pfitzinger reaction protocol is employed, which involves ring-opening of isatin and condensation with the ketone.

- Conditions: Reflux in ethanol with a base.

- Outcome: Formation of 2-(4-bromophenyl)quinoline-4-carboxylic acid as a key intermediate.

- Characterization: Confirmed by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Conversion to Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

- Reaction: The carboxylic acid is esterified.

- Method: Heating the acid in absolute ethanol with catalytic concentrated sulfuric acid as a dehydrating agent.

- Conditions: Reflux for 12 hours.

- Workup: After cooling, the mixture is neutralized with sodium bicarbonate, and the ester is isolated by filtration and crystallization.

- Characterization: IR spectra show characteristic ester carbonyl absorption.

Preparation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

- Reaction: The ester is treated with hydrazine hydrate.

- Method: Refluxing the ester with 98% hydrazine hydrate in ethanol.

- Conditions: Heating under reflux for 7 hours.

- Workup: The reaction mixture is poured into ice water, and the hydrazide precipitates out.

- Characterization: IR spectra show NH and NH2 bands, confirming hydrazide formation.

Formation of N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Reaction: The hydrazide intermediate undergoes further reaction with appropriate amines or acetamide derivatives.

- Method: The hydrazide is reacted with acetamide derivatives in acetone with anhydrous potassium carbonate under reflux.

- Conditions: Reflux for 24 hours.

- Workup: Addition of water precipitates the product, which is filtered, dried, and crystallized.

- Characterization: Confirmed by spectral data (IR, NMR, MS).

| Step | Starting Material | Reagents/Conditions | Product | Key Characterization Features |

|---|---|---|---|---|

| 1 | Isatin + 4-bromoacetophenone | Reflux in ethanol, basic conditions (Pfitzinger reaction) | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | IR, ^1H NMR, ^13C NMR, MS |

| 2 | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Absolute ethanol, conc. H2SO4, reflux 12 h | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | IR (ester C=O peak) |

| 3 | Ethyl ester | Hydrazine hydrate, reflux 7 h | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | IR (NH, NH2 bands) |

| 4 | Hydrazide + acetamide derivative | Acetone, K2CO3, reflux 24 h | This compound | IR, NMR, MS |

- The Pfitzinger reaction is a reliable method for constructing the quinoline core with a 4-bromophenyl substituent.

- Esterification under acidic conditions proceeds efficiently to give the ethyl ester intermediate.

- Hydrazinolysis of the ester is a key step to introduce the hydrazide functionality, which is crucial for subsequent amide bond formation.

- The final coupling step with acetamide derivatives under basic reflux conditions yields the target carboxamide with good purity and yield.

- Spectroscopic data (IR, ^1H NMR, ^13C NMR, MS) consistently confirm the structure at each stage.

- The synthetic route allows for modifications at the amide moiety, enabling the preparation of various derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives with various functional groups.

Oxidation Reactions: Formation of quinoline N-oxide derivatives.

Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, exhibit significant anticancer properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as NF-κB and MAPK .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. A derivative was shown to significantly reduce the expression of pro-inflammatory cytokines in cell models of inflammation, indicating its potential as a therapeutic agent for conditions such as acute lung injury and sepsis .

Antimicrobial Effects

The compound has been studied for its antimicrobial properties against various bacterial strains. In vitro assays revealed that certain derivatives possess effective inhibitory activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Carbonic Anhydrase Inhibition

Research into the pharmacological profile of quinoline derivatives has identified their ability to inhibit carbonic anhydrase enzymes, which are critical in various physiological processes. Compounds similar to this compound have shown promising results in selectively inhibiting specific isoforms of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and epilepsy .

Materials Science

This compound is being explored for its potential applications in materials science. Its unique chemical structure allows it to act as a precursor for synthesizing novel materials with specific properties, such as enhanced thermal stability and electrical conductivity. This makes it suitable for use in organic electronics and polymer science .

Data Table: Summary of Applications

Case Studies

- Anticancer Research : A study evaluated various derivatives of this compound for their cytotoxic effects on different cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its anticancer efficacy through targeted apoptotic pathways.

- Anti-inflammatory Mechanisms : In a model of acute lung injury, researchers tested the compound's ability to inhibit cytokine release. The findings showed that it significantly lowered levels of interleukin-6 and tumor necrosis factor-alpha in treated cells compared to controls.

- Antimicrobial Testing : A comprehensive screening of various derivatives against a panel of bacterial strains revealed that some compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential utility in treating resistant infections.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits bacterial and fungal growth by interfering with the biosynthesis of essential cellular components, such as nucleic acids and proteins.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Anti-inflammatory Activity: The compound modulates the activity of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogs in the 4-Hydroxyquinolin-2-one Family

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Key Features: Substituents: 3-pyridylmethyl group, 6,7-dimethoxy, 4-hydroxy. Pharmacological Activity: Reduces acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral). Non-ulcerogenic and low toxicity at therapeutic doses . Status: Recommended for wide preclinical trials due to superior efficacy over existing analgesics .

1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a)

- Key Features: Substituents: 2-cyanoethyl, 2-pyridylmethyl. Activity: High analgesic activity attributed to both the parent compound and its metabolites (acid and amide forms) .

N-(3-Bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Key Features :

1-Allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Key Features: Substituents: Allyl group at position 1, 4-bromophenyl. Synthesis: Highlights versatility in modifying the quinoline core; however, pharmacological data is pending .

Comparison with 2-Oxoindoline Derivatives

Several 2-oxoindoline derivatives (e.g., compounds 2, 15, IK) share structural motifs with the target compound, such as the 2-oxo-1,2-dihydro core. These compounds exhibit varied substituents (naphthyl, triazolyl, methyl groups) but lack the quinoline backbone.

Halogen-Substituted Analogs

- For example: N-(4-Bromophenyl)maleimide: IC₅₀ = 4.37 μM . This suggests that halogen positioning (para vs. meta) may be more critical than size in quinoline carboxamides.

Microwave-Assisted Amidation

- Method: Used for synthesizing N-(4-bromophenyl)quinoline-2-carboxamide (5c) and related analogs.

- Conditions : Solvent-free or in DMF/PhCl, with catalysts (PTSA, KF/Al₂O₃).

- Efficiency : High yields under microwave irradiation (150°C, 800 W), enabling scalable production .

QSAR Insights

Quantitative structure-activity relationship (QSAR) studies on 4-hydroxyquinolin-2-ones emphasize the role of:

Hydrophobic substituents (e.g., bromophenyl) enhancing membrane permeability.

Electron-donating groups (e.g., methoxy) stabilizing receptor interactions .

Biological Activity

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a 4-bromophenyl substituent and a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 344.17 g/mol . The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, derivatives of similar quinoline structures have been reported to inhibit bacterial growth effectively .

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit the release of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell models. This suggests its potential utility in treating conditions characterized by excessive inflammation, such as acute lung injury and sepsis .

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties by modulating specific molecular targets involved in cancer cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators .

- Cytokine Modulation : By inhibiting the NF-κB signaling pathway, it can prevent the transcription of genes responsible for the production of proinflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | 3-chlorophenyl group | Anticancer, anti-inflammatory |

| N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | 2,4-dichlorophenyl group | Antimicrobial properties |

| 4-hydroxy-N-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | Methyl substitution on nitrogen | Anti-inflammatory |

This table highlights how variations in substituents can influence the biological activity of quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anti-inflammatory activities using J774A.1 macrophage cells. The results indicated significant inhibition of LPS-induced cytokine expression .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against clinical isolates of bacteria. Compounds similar to N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline showed varying degrees of effectiveness with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic: What are the recommended synthetic routes for N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide and its derivatives?

The compound is typically synthesized via cyclization reactions involving aldehydes, ketones, and carboxamide precursors. For example, derivatives can be prepared by refluxing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with substituted anilines in ethanol or methanol, catalyzed by piperidine . Purification often employs column chromatography (e.g., silica gel with 10% methanol/dichlorethane) or recrystallization . Key steps include optimizing reaction time (3–6 hours) and temperature (60–80°C) to maximize yield and purity (>94% by HPLC) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR (¹H, ¹³C, ¹⁹F) : Used to confirm substituent positions and hydrogen bonding patterns. For example, ¹H NMR of derivatives shows peaks at δ 6.8–8.2 ppm for aromatic protons and δ 10–12 ppm for amide NH .

- X-ray crystallography : Critical for resolving 3D geometry. SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, especially for analyzing coordination complexes (e.g., square planar vs. square pyramidal geometry in metal adducts) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives) .

Advanced: How does terminal N-substitution in related thiosemicarbazone ligands affect the bioactivity of metal complexes derived from this compound?

Terminal N-substitution (e.g., -Me, -Et, -Ph) modulates ligand flexibility and metal coordination, influencing biological activity. For example:

- Cu(II) complexes with ethyl substituents exhibit stronger cytotoxicity (IC₅₀ ~10 μM) against HeLa cells due to enhanced lipophilicity and DNA intercalation .

- Antioxidant activity correlates with substituent size: bulkier groups (e.g., phenyl) improve radical scavenging (up to 79% DPPH inhibition) by stabilizing reactive intermediates .

- Protein binding : Fluorescence quenching studies with lysozyme reveal static binding (Ksv ~10⁴ M⁻¹), driven by hydrophobic interactions .

Advanced: What strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects)?

- Dose-dependent assays : Test compounds across concentrations (e.g., 1–100 μM) to identify dual activity thresholds. For instance, low concentrations may show antioxidant effects, while higher doses trigger apoptosis .

- Comparative SAR studies : Systematically vary substituents (e.g., bromine at the 4-position enhances antiproliferative activity by 30% via electron-withdrawing effects) .

- In vitro-in vivo correlation : Validate mechanisms using knockout cell lines (e.g., p53-null cells to assess apoptosis pathways) .

Advanced: How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Screen against KIT/PDGFR targets using enzymatic assays (IC₅₀ values <100 nM indicate high potency) .

- Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against S. aureus and E. coli. Derivatives with 4-bromophenyl groups show MIC values of 8–16 μg/mL due to membrane disruption .

- ADMET profiling : Assess metabolic stability (e.g., microsomal half-life >60 minutes), plasma protein binding (>90%), and CYP450 inhibition to prioritize lead candidates .

Advanced: What computational methods are effective for predicting binding modes with biological targets?

- Molecular docking (AutoDock, PyRx) : Simulate interactions with proteins (e.g., 5-HT₄ receptor or lysozyme). High-affinity poses often involve hydrogen bonding with the carboxamide group and π-π stacking with the bromophenyl ring .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., compounds with logP >3 exhibit improved blood-brain barrier penetration) .

Advanced: How can researchers design derivatives to improve solubility without compromising activity?

- PEGylation : Introduce polyethylene glycol chains at the quinoline nitrogen to enhance aqueous solubility (>5 mg/mL) while maintaining cytotoxicity .

- Prodrug strategies : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) to improve oral bioavailability .

- Co-crystallization : Use excipients like cyclodextrins to stabilize amorphous forms with higher dissolution rates .

Advanced: What are the challenges in crystallographic analysis of polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.